![molecular formula C19H17N3O4S B2493771 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1251685-44-5](/img/structure/B2493771.png)

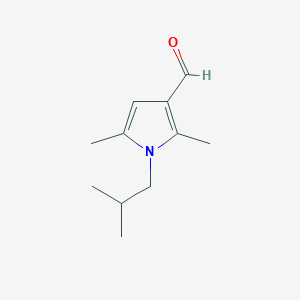

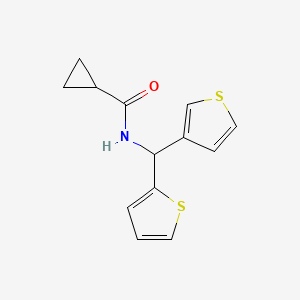

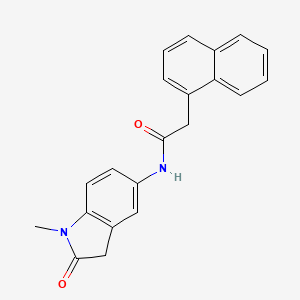

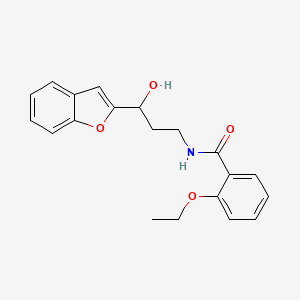

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

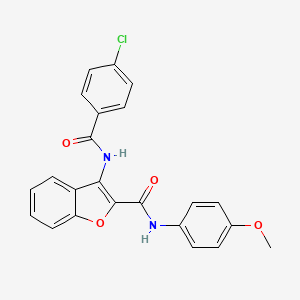

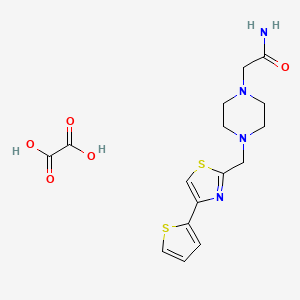

This compound is part of a broader class of organic molecules that feature complex structures, including multiple heterocyclic systems. These molecules are of interest for their potential applications in fields such as medicinal chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, including tandem oxidative aminocarbonylation-cyclization reactions. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized starting from readily available precursors through oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, showing a significant degree of stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds often features complex heterocyclic systems. Crystallographic analysis is a common tool for elucidating the configurations of these molecules, providing insights into their three-dimensional structures and the spatial arrangement of atoms (Liu et al., 2008).

Wissenschaftliche Forschungsanwendungen

Pharmacophoric Heterocyclic Nucleus

The compound 2,3-dihydrobenzo[b][1,4]oxathiine, which shares a structural similarity with the chemical , is known for its wide range of biological activities. It has been identified as a valuable pharmacophoric heterocyclic nucleus, exhibiting properties as melatonin, histamine, and serotonin receptor ligands, alpha-adrenoreceptor blockers, and non-glycoside sweeteners. Recent studies have expanded its applications to include antimycotics, multi-defense antioxidants, and estrogen receptor ligands. The preparation, biological activity, and structure-activity relationship (SAR) of derivatives containing this skeleton have been a topic of significant research interest (Viglianisi & Menichetti, 2010).

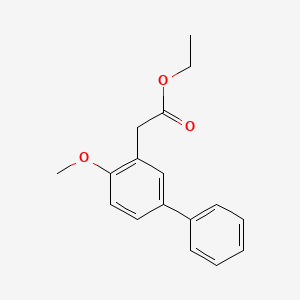

Anti-proliferative Agents and Kinase Inhibitors

Another related study explored the synthesis of 1,2,4-triazines using tetrahydrobenzo[b]thiophene derivatives, which are biologically active compounds. These derivatives were tested as anticancer drugs and kinase inhibitors. The synthesized compounds exhibited potent c-Met kinase inhibitory potency and cytotoxic activity against various cancer cell lines, suggesting their potential as effective anticancer agents with low cytotoxicity and good bioavailability (Abdo, Mohareb, & Halim, 2020).

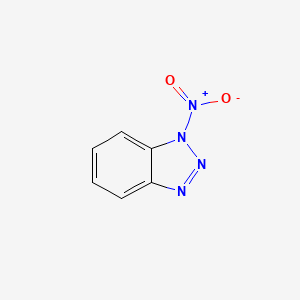

Antioxidant Profile

The antioxidant properties of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, including those with thiophene substitution, have been studied. These compounds demonstrated varying degrees of antioxidant capacity, influencing lipid peroxidation and enzymatic activities related to oxidative stress. This suggests potential applications in areas where oxidative stress plays a role, such as in certain diseases or aging processes (Malmström et al., 2001).

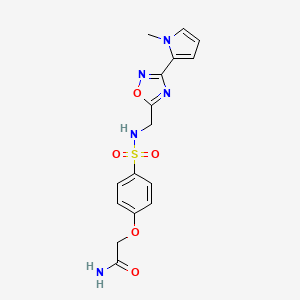

Cardioactive Agents

The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, which is structurally related to the queried compound, is a crucial part of many cardioactive pyridazinone derivatives. These compounds have been either clinically used or tested in clinical trials for their cardiotonic properties. The synthesis and use of this moiety in developing cardioactive agents have been the subject of extensive research, indicating its potential in cardiovascular therapeutics (Imran & Abida, 2016).

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-12(22-18(23)7-5-14(21-22)17-3-2-10-27-17)19(24)20-13-4-6-15-16(11-13)26-9-8-25-15/h2-7,10-12H,8-9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHUPFYIDGNGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)